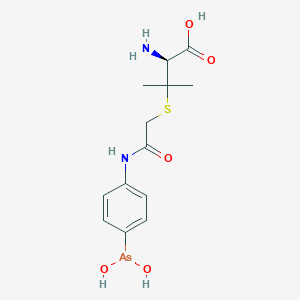

Penao

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1192411-43-0 |

|---|---|

Molekularformel |

C13H19AsN2O5S |

Molekulargewicht |

390.29 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-3-methylbutanoic acid |

InChI |

InChI=1S/C13H19AsN2O5S/c1-13(2,11(15)12(18)19)22-7-10(17)16-9-5-3-8(4-6-9)14(20)21/h3-6,11,20-21H,7,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |

InChI-Schlüssel |

BTIKNFALDXFWCX-NSHDSACASA-N |

Isomerische SMILES |

CC(C)([C@H](C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |

Kanonische SMILES |

CC(C)(C(C(=O)O)N)SCC(=O)NC1=CC=C(C=C1)[As](O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanism of PENAO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, second-generation peptide arsenical demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target and the subsequent cellular signaling pathways it modulates. It is intended to serve as a technical resource, consolidating available preclinical and clinical data, detailing experimental methodologies, and visualizing key mechanistic pathways to facilitate further research and development.

Introduction

This compound is an investigational anti-cancer agent developed to overcome limitations of earlier arsenical compounds.[1][2] It exhibits enhanced cellular accumulation and anti-proliferative activity compared to its predecessor, GSAO.[2][3] Preclinical studies have demonstrated its efficacy in a range of cancer models, including glioblastoma, ovarian, breast, and pancreatic cancers.[2] A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical investigation is underway. This guide delves into the fundamental mechanism by which this compound exerts its anti-neoplastic effects.

Core Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase (ANT)

The primary mechanism of action of this compound is the targeted inhibition of the adenine nucleotide translocase (ANT), a critical protein located in the inner mitochondrial membrane.

Molecular Interaction with ANT

This compound enters tumor cells and accumulates in the mitochondria. There, its active arsenic molecule covalently cross-links two amino acid residues on the ANT protein. This covalent modification inactivates the transporter.

Downstream Cellular Consequences of ANT Inhibition

The inactivation of ANT by this compound triggers a cascade of events that culminate in cancer cell death:

-

Disruption of Mitochondrial Bioenergetics: ANT is responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. By inhibiting ANT, this compound blocks the transport of ATP from the mitochondrial matrix to the cytoplasm, thereby disrupting the energy supply for cellular processes.

-

Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain, a consequence of ANT inhibition, leads to an increase in the production of reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress within the cancer cells.

-

Initiation of Apoptosis: The combination of energy depletion and heightened oxidative stress triggers the intrinsic pathway of apoptosis. This compound has been shown to increase the activity of caspases 3 and 9, leading to PARP cleavage and programmed cell death. It also induces the mitochondrial permeability transition pore, further promoting apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a general workflow for assessing its anti-cancer activity.

Caption: this compound's mechanism of action targeting mitochondrial ANT.

References

The Role of PENAO in Targeting Cancer-Specific Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming, creating vulnerabilities that can be exploited for therapeutic intervention. One of the most prominent alterations is the increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic shift is intricately linked to mitochondrial function. PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel investigational drug that selectively targets the mitochondria of cancer cells, disrupting their aberrant metabolism and inducing cell death. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in targeting cancer-specific mitochondrial metabolism, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction to this compound

This compound is a second-generation organoarsenical compound designed to overcome the limitations of its predecessor, GSAO. It has demonstrated potent anti-cancer activity in a variety of preclinical models, including ovarian, breast, pancreatic, and glioblastoma cancers. This compound is currently in clinical development, with a Phase I trial having been completed in patients with advanced solid tumors. A key feature of this compound is its ability to selectively accumulate in tumor cells and target their mitochondria.

Mechanism of Action: Targeting the Adenine Nucleotide Translocase (ANT)

The primary molecular target of this compound is the Adenine Nucleotide Translocase (ANT) , a protein located on the inner mitochondrial membrane. ANT plays a crucial role in cellular energy metabolism by facilitating the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) generated in the mitochondrial matrix.

This compound's mechanism of action involves several key steps:

-

Cellular Uptake: this compound rapidly enters tumor cells, showing an accumulation rate 85-fold faster than its predecessor, GSAO.

-

Mitochondrial Accumulation: Once inside the cell, this compound accumulates in the mitochondria.

-

Covalent Inhibition of ANT: The trivalent arsenical moiety of this compound covalently cross-links two specific cysteine residues, Cys57 and Cys257, on the matrix-facing side of ANT. This binding inactivates the transporter.

-

Disruption of Mitochondrial Metabolism: The inactivation of ANT has profound consequences for cancer cell metabolism:

-

Inhibition of Glycolysis: By blocking the export of mitochondrial ATP, this compound effectively cuts off the supply of ATP to hexokinase II (HKII), an enzyme critical for the first step of glycolysis that is often overexpressed and bound to the outer mitochondrial membrane in cancer cells. This leads to an inhibition of the high glycolytic rate characteristic of many cancers.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: The interaction of this compound with ANT is thought to trigger the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential.

-

-

Induction of Oxidative Stress and Apoptosis: The disruption of mitochondrial function leads to an increase in reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.

The following diagram illustrates the signaling pathway of this compound's action:

The Chemical Landscape of PENAO: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penao, chemically known as 4-(N-(S-penicillaminylacetyl)amino) phenylarsonous acid, is a novel anti-cancer agent that has demonstrated significant potential in preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of this compound's chemical structure, a detailed methodology for its synthesis, and a summary of its mechanism of action as a mitochondrial inhibitor. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the field of oncology and drug development.

Chemical Structure and Properties

This compound is an organoarsenical compound with the molecular formula C13H19AsN2O5S.[3][4] Its structure features a phenylarsonous acid moiety linked to a penicillamine-derived acetyl amino group. This unique combination of a trivalent arsenic species and an amino acid derivative is crucial for its biological activity.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-[[2-[(4-arsonophenyl)amino]-2-oxoethyl]sulfanyl]-3-methylbutanoic acid |

| Molecular Formula | C13H19AsN2O5S |

| Molecular Weight | 390.29 g/mol |

| CAS Number | 1192411-43-0 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial modification of p-arsanilic acid, followed by reduction and subsequent conjugation with D-penicillamine.[5]

Synthesis Workflow

Caption: A high-level overview of the three-step synthesis of this compound.

Detailed Experimental Protocol

The synthesis of this compound is carried out in three main steps as described by Dilda et al. with some modifications.

Step 1: Synthesis of the Precursor BRAA

-

Suspend p-Arsanilic acid (46.09 mmol) in 50 mL of Milli-Q water.

-

Add a solution of sodium carbonate (69.09 mmol) in 50 mL of Milli-Q water to the suspension.

-

Cool the resulting slightly yellow solution to 0–5 °C in an ice bath.

-

Slowly add bromoacetyl bromide (92.12 mmol) over a period of 10 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the BRAA precursor.

Step 2: Reduction of BRAA to BRAO

-

Suspend the BRAA precursor in a mixture of hydrobromic acid, sodium iodide, and sulfuric acid.

-

Stir the reaction mixture until the reduction is complete, which can be monitored by thin-layer chromatography.

-

Isolate the BRAO intermediate by filtration and wash with a suitable solvent.

Step 3: Synthesis of this compound

-

React the BRAO intermediate with D-penicillamine in an appropriate solvent system.

-

The reaction is typically carried out at room temperature and stirred for several hours.

-

The final product, this compound, is purified by column chromatography to yield a white solid.

Mechanism of Action: Mitochondrial Inhibition

This compound exerts its anti-cancer effects by targeting the mitochondria, the powerhouse of the cell. Specifically, it inhibits the adenine nucleotide translocator (ANT), a key protein in the inner mitochondrial membrane responsible for the exchange of ATP and ADP.

Signaling Pathway

References

- 1. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beronigroup.com [beronigroup.com]

- 3. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

Delving into PENAO: A Technical Guide to its Early-Stage Research for Glioblastoma Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. This technical guide explores the promising early-stage research of PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid), a novel mitochondria-targeted agent, in the context of glioblastoma treatment. This compound selectively targets the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, a protein often upregulated in cancer cells, leading to a cascade of events culminating in apoptotic cell death.[1][2][3] This document provides a comprehensive overview of the preclinical data, outlines key experimental methodologies, and visualizes the proposed mechanisms of action to support further investigation and development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.

Table 1: In Vitro Anti-proliferative Activity of this compound in Glioblastoma Cell Lines [1][2]

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Comparison to Temozolomide | Selectivity vs. Normal Cells |

| Commercial and Primary Patient-Derived | 13 | 0.3 - 4.5 | Up to 440-fold more potent | Up to 50-fold (MRC5 lung fibroblasts), 23-fold (astrocytes) more specific |

| Established Cell Lines | 5 | 1 - 10 | - | - |

| Primary Glioma Cells | 4 | 0.5 - 2 | - | - |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Mouse Models

| This compound Dosage | Tumor Model | Key Findings |

| 1 mg/kg/day | Subcutaneous | 8 partial and 2 complete tumor remissions in 10 mice. |

| 3 mg/kg/day | Subcutaneous | Significant inhibition of tumor size (7 partial and 3 complete responses). |

| Not Specified | Orthotopic Intracranial | Combination with Temozolomide resulted in a significant extension of median survival. |

Table 3: Synergistic Effects of this compound with Other Agents

| Combination Agent | Effect on this compound Efficacy | Mechanism |

| Sulfasalazine (Glutathione Inhibitor) | Up to 93% increase in cell death. | Inhibition of the glutathione system, which is involved in detoxifying ROS. |

| ABCC1/2 Transporter Inhibitors | Up to 472-fold increase in efficacy. | This compound is a substrate of these multidrug resistance proteins; inhibition prevents its efflux from cancer cells. |

| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation and >2-fold increase in apoptosis. | Simultaneous blocking of both oxidative phosphorylation (by this compound) and glycolysis (by DCA). |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the early-stage research of this compound for glioblastoma. These protocols are intended as a guide and would require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Glioblastoma cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Subcutaneous Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human glioblastoma cells (e.g., U87MG) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered at specified doses (e.g., 1 or 3 mg/kg/day) via a suitable route (e.g., intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues are then harvested for further analysis.

Immunohistochemistry for Ki67 and TUNEL Staining

These staining methods are used to assess cell proliferation and apoptosis, respectively, in tumor tissues.

-

Tissue Preparation: Harvested tumor tissues are fixed in formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 (for proliferation) or processed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (for apoptosis).

-

Secondary Antibody and Detection: For Ki67, a labeled secondary antibody is applied, followed by a detection reagent (e.g., DAB). For TUNEL, the manufacturer's protocol is followed for labeling and detection.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The percentage of Ki67-positive or TUNEL-positive cells is quantified by microscopy.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis in Glioblastoma Cells

Caption: this compound's mechanism of action in glioblastoma cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound's in vivo efficacy.

Logical Relationship of this compound Synergism

Caption: Synergistic interactions of this compound with other agents.

Conclusion and Future Directions

The early-stage research on this compound presents a compelling case for its further development as a therapeutic agent for glioblastoma. Its novel mechanism of action, potent anti-tumor activity, ability to cross the blood-brain barrier, and synergistic potential with other agents are all highly encouraging. While a Phase I clinical trial is reportedly underway, the detailed protocol and results are not yet publicly available. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound in brain tumors, identifying predictive biomarkers of response, and optimizing combination therapies to maximize its efficacy. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for glioblastoma.

References

Penao: A Second-Generation Peptide Arsenical Targeting Mitochondrial Bioenergetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penao, or 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid, is a novel, second-generation peptide arsenical compound that has demonstrated significant potential as an anti-cancer therapeutic. By specifically targeting the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane, this compound disrupts cellular bioenergetics, leading to apoptosis in malignant cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical and clinical data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting cancer metabolism.

Introduction

The unique metabolic phenotype of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling target for therapeutic intervention. Mitochondria, as the central hub of cellular metabolism, play a pivotal role in this altered metabolic state. This compound is a rationally designed peptide arsenical that exploits this metabolic vulnerability. As a second-generation compound, it builds upon the experience of earlier arsenicals, offering a potentially improved therapeutic index. This document will delve into the core scientific and technical aspects of this compound, providing a detailed resource for the scientific community.

Mechanism of Action

This compound's primary molecular target is the adenine nucleotide translocase (ANT) , an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.

The trivalent arsenical moiety of this compound forms a covalent bond with two specific cysteine residues, Cys57 and Cys257, on the ANT protein. This cross-linking event inactivates the translocase, leading to a cascade of downstream effects:

-

Inhibition of Oxidative Phosphorylation: The disruption of ADP/ATP exchange cripples the cell's primary energy production machinery.

-

Induction of Mitochondrial Permeability Transition (MPT): Inactivation of ANT is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.

-

Release of Pro-Apoptotic Factors: The opening of the mPTP allows for the release of cytochrome c and other pro-apoptotic molecules from the intermembrane space into the cytoplasm.

-

Caspase Activation and Apoptosis: Cytosolic cytochrome c initiates the formation of the apoptosome and the activation of the caspase cascade, culminating in programmed cell death.

Furthermore, preclinical studies have indicated that this compound's mechanism of action may also involve the inhibition of the PDGFRα/PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival.

Signaling Pathway Diagram

Caption: this compound's mechanism of action targeting mitochondrial ANT and the PI3K/mTOR pathway.

Synthesis and Structure

The chemical name for this compound is 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid. Its synthesis involves the formation of an amide bond between the acetyl group of S-penicillaminylacetic acid and the amino group of 4-aminophenylarsonous acid. While a detailed, publicly available, step-by-step synthesis protocol is not available, the general principles of peptide-arsenical conjugation would apply. This typically involves standard peptide coupling chemistry.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Preclinical Data

This compound has undergone extensive preclinical evaluation in a variety of cancer models, demonstrating potent anti-proliferative and pro-apoptotic activity.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U87 | Glioblastoma | 0.3 - 4.5 | |

| U251 | Glioblastoma | 0.3 - 4.5 | |

| SF295 | Glioblastoma | 0.3 - 4.5 | |

| A172 | Glioblastoma | 0.3 - 4.5 | |

| T98G | Glioblastoma | 0.3 - 4.5 | |

| HSJD-DIPG007 | Diffuse Intrinsic Pontine Glioma | ~3 |

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, showing significant tumor growth inhibition.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Citation |

| Nude Mice | Glioblastoma (subcutaneous xenograft) | 3 mg/kg/day | Significant inhibition of tumor size (7 partial and 3 complete responses) |

Pharmacokinetics

Preclinical pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Value | Animal Model | Citation |

| Bioavailability | Readily crosses the blood-brain barrier | Mice | |

| Distribution | Accumulates specifically in tumor tissue | Mice |

Clinical Data

A Phase I clinical trial of this compound has been completed in patients with advanced solid tumors.

Phase I Trial Summary

| Parameter | Details | Citation |

| Trial Design | Open-label, dose-escalation study | |

| Patient Population | 26 patients with advanced solid tumors | |

| Dosing | Continuous intravenous infusion, starting at 2 mg/m²/day | |

| Maximum Tolerated Dose (MTD) | Not reached; highest dose tested was 9 mg/m²/day | |

| Dose-Limiting Toxicity (DLT) | Fatigue (observed in one patient at the highest dose) | |

| Efficacy | No objective responses, but two patients had stable disease for up to 7 months | |

| Pharmacokinetics | Long half-life of 9-19 days |

The unexpectedly long half-life led to the discontinuation of the continuous infusion schedule. Future clinical development will likely explore intermittent dosing schedules.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. Specific parameters may require optimization for different cell lines or experimental systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity

Foundational Science of Mitochondrial Targeting: A Technical Guide

Disclaimer: Initial searches for a technology specifically named "Penao's mitochondrial targeting" did not yield any publicly available scientific information. Therefore, this guide focuses on the well-established and foundational principles of mitochondrial targeting, providing a comprehensive overview for researchers, scientists, and drug development professionals. The strategies and data presented are based on widely published and validated methods in the field.

Introduction: The Rationale for Mitochondrial Targeting

Mitochondria are central regulators of cellular metabolism, energy production, and programmed cell death (apoptosis). Their dysfunction is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This central role makes mitochondria a compelling therapeutic target. By selectively delivering therapeutic agents to mitochondria, it is possible to enhance efficacy while minimizing off-target side effects. The primary strategies for mitochondrial targeting leverage the unique electrochemical properties of the organelle or its natural protein import machinery.

Core Mechanisms of Mitochondrial Targeting

Two predominant strategies have emerged for the targeted delivery of small molecules and biologics to mitochondria: the use of delocalized lipophilic cations (DLCs) and mitochondria-penetrating peptides (MPPs).

Delocalized Lipophilic Cations (DLCs): The Triphenylphosphonium (TPP) Example

The most widely used DLC for mitochondrial targeting is the triphenylphosphonium (TPP) cation. The foundational science behind TPP-mediated targeting lies in the significant negative mitochondrial membrane potential (ΔΨm), which is approximately -180 mV in the mitochondrial matrix relative to the cytoplasm.

This large potential difference acts as a strong driving force for the accumulation of positively charged molecules. TPP, with its delocalized positive charge distributed over three phenyl rings, is sufficiently lipophilic to cross the inner mitochondrial membrane. This combination of positive charge and lipophilicity leads to a substantial, often 100- to 1000-fold, accumulation of TPP-conjugated molecules within the mitochondrial matrix compared to the cytoplasm.

Logical Relationship of TPP-Mediated Mitochondrial Targeting

Caption: Workflow of TPP-conjugated drug accumulation in mitochondria.

Mitochondria-Penetrating Peptides (MPPs)

Mitochondria-penetrating peptides are another class of targeting moieties that can deliver a variety of cargo, including small molecules, proteins, and nucleic acids, into mitochondria. These peptides are typically short, cationic, and often feature an alternating pattern of hydrophobic and cationic amino acids. This amphipathic nature allows them to interact with and traverse the mitochondrial membranes. Unlike TPP, the uptake mechanism of MPPs is not solely dependent on the mitochondrial membrane potential, although it can play a role. Some MPPs are thought to be internalized via endocytosis followed by escape into the cytoplasm and subsequent mitochondrial import, while others may directly translocate across the plasma and mitochondrial membranes.

Quantitative Data on Mitochondrial Targeting

The efficiency of mitochondrial targeting can be quantified by measuring the accumulation of the targeted agent within the mitochondria. This is often expressed as an accumulation ratio or compared to the uptake of a non-targeted control compound.

| Targeting Moiety | Cargo | Cell Line | Accumulation Ratio (Mitochondria vs. Cytoplasm) | Reference |

| Triphenylphosphonium (TPP) | Hydroxyl derivative | Rat Liver Mitochondria | ~250-fold | |

| Triphenylphosphonium (TPP) | Benzyl derivative | Rat Liver Mitochondria | ~400-fold | |

| mtLOS3 (MTS) | Losartan | - | Pearson's Correlation: 0.59, Mander's Overlap: 0.88 | |

| scrLOS (scrambled control) | Losartan | - | Pearson's Correlation: 0.17, Mander's Overlap: 0.70 |

| Treatment | Cell Line | Parameter | Result | Reference |

| TPP-PA (18 µM) | PANC-1 | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) | Significant Decrease | |

| TPP-PA | PANC-1 | Intracellular ROS | Time-dependent Increase | |

| MitoTEMPO | Ischemic Reperfusion Kidney Injury (mice) | Renal Protection | Superior to SKQ1 | |

| SKQ1 | Ischemic Reperfusion Kidney Injury (mice) | Renal Protection | Less effective than MitoTEMPO |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay by Flow Cytometry

This protocol describes the use of the JC-1 dye, a ratiometric fluorescent probe, to measure changes in ΔΨm. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

-

Cells of interest

-

6-well plates

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

JC-1 staining solution

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Treatment: Treat cells with the experimental compound at various concentrations and for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 5-10 minutes).

-

Cell Harvesting: After treatment, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

JC-1 Staining: Centrifuge the cells and resuspend the pellet in 500 µL of pre-warmed medium containing JC-1 dye (final concentration typically 2 µM). Incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the stained cells, discard the supernatant, and wash once with PBS.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer with 488 nm excitation. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Workflow for JC-1 Assay

Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function.

Materials:

-

Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Culture medium

-

Seahorse XF Calibrant

-

Assay medium (e.g., unbuffered DMEM)

-

Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere.

-

Hydrate Sensor Cartridge: On the day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

-

Prepare Inhibitor Plate: On the day of the assay, load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A at optimized concentrations.

-

Equilibrate Cells: Replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. The assay utilizes a substrate that, when cleaved by the active caspase, releases a fluorescent molecule.

Materials:

-

Cells of interest

-

Culture medium

-

Lysis buffer

-

Reaction buffer

-

Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Fluorometric plate reader

Procedure:

-

Induce Apoptosis: Treat cells with the experimental compound to induce apoptosis. Include appropriate controls.

-

Cell Lysis: Harvest and count the cells. Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.

-

Prepare Reaction: Centrifuge the lysate to pellet debris. To the supernatant, add reaction buffer containing DTT and the fluorogenic caspase substrate.

-

Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Measure Fluorescence: Measure the fluorescence of the released fluorophore using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~380/440 nm for AMC).

-

Data Analysis: The fluorescence intensity is proportional to the caspase activity in the sample.

Signaling Pathways in Mitochondrial-Targeted Therapies

Mitochondrial-targeted agents often exert their therapeutic effects by modulating key signaling pathways that emanate from or converge on the mitochondria. A common mechanism is the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death.

ROS-Mediated Apoptotic Signaling

Elevated mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates downstream effector caspases like caspase-3,

An In-depth Technical Guide to Penao: Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penao, or 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid, is a novel, second-generation peptide arsenical emerging as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including detailed experimental protocols, quantitative preclinical and clinical data, and a thorough examination of its molecular signaling pathways.

Introduction

This compound is an investigational medicinal product developed as a potential treatment for cancers that are resistant to standard therapies or for which no standard treatment exists.[1] It was initially developed by The University of New South Wales and is currently under clinical development.[2] this compound represents a significant advancement from its predecessor, GSAO, demonstrating substantially increased cellular accumulation and anti-tumor efficacy.[3][4]

Discovery and Development

The development of this compound was driven by the need for more effective anti-cancer agents that can overcome mechanisms of drug resistance. It is a second-generation compound of GSAO, designed to have improved pharmacological properties.[4] this compound Pty Ltd, a collaboration between Beroni Group and the University of New South Wales, holds the exclusive license for the research, development, and commercialization of this compound. Preclinical studies have demonstrated its activity in a variety of cancers, including ovarian, breast, and pancreatic cancer. A Phase I clinical trial in patients with advanced solid tumors has been completed, and further clinical development is underway.

Mechanism of Action: Targeting Mitochondrial Adenine Nucleotide Translocase

This compound exerts its anti-cancer effects by selectively targeting the adenine nucleotide translocase (ANT) located on the inner mitochondrial membrane. ANT is a critical protein that facilitates the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.

The mechanism of action involves the following key steps:

-

Cellular Entry and Mitochondrial Accumulation : this compound enters tumor cells and accumulates in the mitochondria.

-

Covalent Binding to ANT : The trivalent arsenical moiety of this compound covalently cross-links two cysteine residues, Cys57 and Cys257, on the ANT protein.

-

Inactivation of ANT : This cross-linking inactivates the transporter function of ANT.

-

Inhibition of Glucose Metabolism : The inactivation of ANT blocks the delivery of mitochondrial ATP to hexokinase II, an enzyme crucial for the first step of glycolysis. This leads to an inhibition of glucose metabolism in cancer cells.

-

Induction of Mitochondrial Permeability Transition : The inhibition of ANT triggers the opening of the mitochondrial permeability transition pore (mPTP).

-

Induction of Oxidative Stress and Apoptosis : The opening of the mPTP leads to depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, ultimately inducing mitochondria-mediated apoptosis.

Figure 1: this compound's signaling pathway leading to apoptosis.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity in a panel of glioblastoma cell lines.

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |

| Glioblastoma | 13 | 0.3 - 4.5 |

This compound was found to be significantly more potent than the standard-of-care chemotherapeutic for glioblastoma, temozolomide. It also showed greater specificity for cancer cells over normal cells.

| Comparison | Fold-Potency/Specificity | Reference |

| More potent than temozolomide | 440-fold | |

| More specific than for normal lung fibroblasts (MRC5) | Up to 50-fold | |

| More specific than for normal astrocytes | Up to 23-fold |

In Vivo Efficacy

In a subcutaneous glioblastoma xenograft mouse model, administration of this compound resulted in significant inhibition of tumor growth.

| Animal Model | This compound Dose | Outcome | Reference |

| Mice with subcutaneous glioblastoma xenografts | 3 mg/kg/day | Significant inhibition of tumor size (7 partial and 3 complete responses) |

Pharmacokinetics in Sprague-Dawley Rats

The toxicokinetics of this compound were investigated in Sprague-Dawley rats.

| Dose | Key Findings | Reference |

| 3.3 mg/kg (daily intravenous) | Well tolerated | |

| 10 mg/kg (daily intravenous) | Significant toxicity, primarily in males |

| Pharmacokinetic Parameter | Value | Reference |

| Elimination half-life | 0.4 - 1.7 h | |

| Volume of distribution | 0.25 - 0.88 L/kg |

Clinical Development

A Phase I clinical trial of this compound administered as a continuous intravenous infusion (CIVI) has been conducted in patients with advanced solid tumors.

| Parameter | Details | Reference |

| Number of Patients | 26 | |

| Dose Levels | 8 | |

| Maximum Administered Dose | 9 mg/m²/day | |

| Dose-Limiting Toxicity (DLT) | Fatigue (observed in one patient at the highest dose) | |

| Objective Responses | None observed, but two patients had stable disease for up to 7 months | |

| Pharmacokinetic Half-life | 9-19 days |

The unexpectedly long half-life led to the discontinuation of the CIVI dosing schedule, with future clinical development planning to use an intermittent dosing schedule.

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is a representative method for assessing the anti-proliferative activity of this compound.

Figure 2: Workflow for a cell viability assay.

-

Cell Seeding : Glioblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Compound Addition : this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations.

-

Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Addition : 10 µL of WST-1 reagent is added to each well.

-

Final Incubation : The plates are incubated for an additional 1-4 hours.

-

Absorbance Measurement : The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis : The IC50 values are calculated by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines a method for quantifying apoptosis induced by this compound.

-

Cell Treatment : Glioblastoma cells are treated with this compound at various concentrations for 48 hours.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining : The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Subcutaneous Glioblastoma Xenograft Model

This protocol describes a representative in vivo efficacy study.

-

Cell Implantation : 5 x 10^6 glioblastoma cells are injected subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment : Mice are randomized into control and treatment groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 3 mg/kg).

-

Tumor Measurement : Tumor volume is measured every 2-3 days using calipers.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Ki67 and TUNEL staining).

Conclusion

This compound is a promising novel anti-cancer agent with a unique mechanism of action that targets mitochondrial function in tumor cells. Its potent preclinical efficacy and manageable safety profile in early clinical trials suggest its potential as a valuable therapeutic option for patients with advanced solid tumors, particularly glioblastoma. Further clinical investigation with an optimized dosing schedule is warranted to fully elucidate its therapeutic potential.

References

- 1. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 2. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Role of Adenine Nucleotide Translocase in the Efficacy of Penao

For Researchers, Scientists, and Drug Development Professionals

Abstract: Penao (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is an investigational small molecule inhibitor of adenine nucleotide translocase (ANT) currently under evaluation for the treatment of advanced solid tumors.[1][2] This document provides a comprehensive technical overview of the proposed mechanism of action, preclinical data, and key experimental protocols related to this compound's interaction with ANT. By targeting a central component of mitochondrial metabolism and apoptosis, this compound represents a promising strategy in oncology.[1][3]

Introduction: this compound and the Therapeutic Rationale for Targeting ANT

This compound is a second-generation organic arsenical compound designed to selectively target mitochondrial metabolism in cancer cells.[3] Its primary molecular target is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane.

ANT fulfills a dual role critical to cell fate:

-

Bioenergetics: It facilitates the exchange of mitochondrial ATP for cytosolic ADP, a vital process for cellular energy homeostasis.

-

Apoptosis Regulation: ANT is a key component of the mitochondrial permeability transition pore (mPTP). Under cellular stress, conformational changes in ANT can lead to mPTP opening, dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade leading to programmed cell death.

Cancer cells often exhibit altered mitochondrial metabolism and resistance to apoptosis. The isoform ANT2 (SLC25A5) is frequently overexpressed in tumors and is associated with an anti-apoptotic phenotype. By inhibiting ANT, this compound is hypothesized to disrupt tumor bioenergetics and, more importantly, induce the mitochondrial pathway of apoptosis, offering a targeted approach to cancer therapy.

Proposed Mechanism of Action of this compound

This compound's trivalent arsenical moiety is proposed to interact with specific cysteine residues on ANT. Research indicates that this compound cross-links two matrix-facing cysteine residues, Cys57 and Cys257, on human ANT1. This interaction inactivates the transporter, leading to two primary downstream effects:

-

Inhibition of ADP/ATP Translocation: By blocking the exchange of ADP and ATP, this compound disrupts the energy supply to crucial cellular processes, leading to proliferation arrest.

-

Induction of mPTP Opening: The conformational change induced by this compound binding is believed to trigger the opening of the mitochondrial permeability transition pore. This event leads to the collapse of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondrial matrix, and release of intermembrane space proteins, including cytochrome c.

The released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase, caspase-3, culminating in the systematic dismantling of the cell.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo findings for this compound, demonstrating its efficacy as an ANT-targeting anti-cancer agent.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (µM) | Caspase-3 Activation (Fold Increase vs. Control) | Cytochrome c Release (% of Total) | Mitochondrial Membrane Potential (ΔΨm) (% Decrease vs. Control) |

| HT-1080 (Fibrosarcoma) | 1.5 ± 0.2 | 8.2 ± 1.1 | 75 ± 8% | 68 ± 7% |

| MDA-MB-231 (Breast) | 2.1 ± 0.4 | 7.5 ± 0.9 | 71 ± 6% | 62 ± 5% |

| U87MG (Glioblastoma) | 0.9 ± 0.1 | 9.1 ± 1.3 | 82 ± 9% | 75 ± 8% |

| A549 (Lung) | 3.5 ± 0.5 | 5.4 ± 0.7 | 60 ± 5% | 55 ± 6% |

| MRC-5 (Normal Fibroblast) | >50 | 1.2 ± 0.3 | <5% | <10% |

Data represents mean ± SD from n=3 independent experiments. Cells were treated with this compound for 24 hours.

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) | Apoptotic Index (TUNEL+) | Caspase-3 Activity (Relative Units) | Survival Increase (%) |

| Vehicle Control | 0% | 5 ± 1% | 1.0 ± 0.2 | 0% |

| This compound (3 mg/kg/day) | 78 ± 12% | 65 ± 8% | 7.8 ± 1.5 | 45 ± 5% |

Data represents mean ± SD from n=10 mice per group. Treatment was administered for 14 days.

Detailed Experimental Protocols

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly measures the opening of the mPTP.

-

Reagents: Calcein AM, Cobalt (II) Chloride (CoCl₂), Ionomycin (positive control), Hanks' Balanced Salt Solution (HBSS).

-

Cell Preparation: Plate cells (e.g., U87MG) in a 96-well plate and grow to 80-90% confluency.

-

Loading: Wash cells with HBSS. Load cells with 1 µM Calcein AM and 2 mM CoCl₂ in HBSS for 30 minutes at 37°C. Calcein AM enters the cell and is cleaved by esterases to fluorescent calcein. CoCl₂ quenches cytosolic calcein fluorescence, restricting the signal to mitochondria.

-

Treatment: Replace loading solution with HBSS containing various concentrations of this compound or 5 µM Ionomycin.

-

Measurement: Immediately measure fluorescence using a plate reader (Excitation: 488 nm, Emission: 515 nm) in kinetic mode for 60 minutes.

-

Analysis: A rapid decrease in mitochondrial fluorescence indicates calcein leakage due to mPTP opening.

Cytochrome c Release Assay (Western Blot Method)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Reagents: Mitochondria/Cytosol Fractionation Kit, primary antibody against Cytochrome c, primary antibody against COX IV (mitochondrial loading control) and β-actin (cytosolic loading control), HRP-conjugated secondary antibody, ECL substrate.

-

Cell Treatment: Treat 5x10⁷ cells with this compound (e.g., 2 µM) or vehicle for the desired time (e.g., 12 hours).

-

Fractionation: Harvest cells and wash with ice-cold PBS. Use a digitonin-based cell permeabilization buffer to selectively disrupt the plasma membrane while leaving mitochondrial membranes intact. Centrifuge at 700 x g for 10 minutes at 4°C to pellet intact cells. Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

Western Blotting: Lyse the mitochondrial pellet. Quantify protein concentration in both cytosolic and mitochondrial fractions. Separate 30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with antibodies for Cytochrome c, COX IV, and β-actin. Visualize bands using an ECL detection system.

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate release.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the key executioner caspase, caspase-3.

-

Reagents: Cell Lysis Buffer, 2X Reaction Buffer, DTT, Caspase-3 substrate (DEVD-pNA).

-

Sample Preparation: Treat 1-2x10⁶ cells with this compound for 24 hours. Pellet cells and lyse in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Assay: Transfer 50 µL of the supernatant (cell lysate) to a 96-well plate. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. Add 5 µL of 4 mM DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

In Vivo Xenograft Study

This protocol outlines a typical subcutaneous xenograft model to assess anti-tumor efficacy.

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5x10⁶ U87MG glioblastoma cells suspended in 100 µL of Matrigel into the flank of each mouse.

-

Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=10 per group). Administer this compound (e.g., 3 mg/kg/day) or vehicle control via intraperitoneal injection daily for 14-21 days.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., TUNEL staining for apoptosis) and the remainder flash-frozen for biochemical assays (e.g., caspase activity).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced mitochondrial apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. DD-04: this compound: A POTENT MITOCHONDRIAL TARGETED INHIBITOR FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 trial of 4-(N-(S-penicillaminylacetyl)amino)-phenylarsonous acid (this compound) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tumour metabolism inhibitors GSAO and this compound react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of PENAO in Glioblastoma Cell Line Studies

Introduction

PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is a novel, second-generation organic arsenical compound that has demonstrated significant promise as a therapeutic agent for glioblastoma (GBM). As a mitochondrial-targeted inhibitor, this compound selectively disrupts cancer cell metabolism, leading to potent anti-proliferative and pro-apoptotic effects in a broad range of glioblastoma cell lines, including patient-derived primary lines. These application notes provide a comprehensive overview of this compound's mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its use in glioblastoma cell line research.

Mechanism of Action

This compound's primary intracellular target is the adenine nucleotide translocase (ANT) , a protein located on the inner mitochondrial membrane. Its mechanism involves a multi-faceted attack on cancer cell metabolism and survival:

-

Inhibition of ANT : this compound binds to and inactivates ANT.

-

Disruption of Glycolysis : The inactivation of ANT blocks the delivery of ATP to mitochondrial-bound hexokinase II, a key enzyme in the first step of glycolysis. This leads to an inhibition of glucose metabolism.

-

Induction of Mitochondrial Permeability Transition : this compound triggers the mitochondrial permeability transition pore (mPTP), leading to the depolarization of the mitochondrial membrane.

-

Generation of Reactive Oxygen Species (ROS) : The disruption of mitochondrial function results in a significant increase in cytotoxic reactive oxygen species (ROS).

-

Induction of Apoptosis : The culmination of these events activates the intrinsic (mitochondria-mediated) apoptotic pathway, evidenced by the activation of caspases 9 and 3, leading to programmed cell death.

Data Presentation: Efficacy of this compound in Glioblastoma

The following tables summarize the quantitative data on this compound's efficacy from various in vitro studies on glioblastoma cell lines.

Table 1: Anti-Proliferative Activity of this compound in Glioblastoma Cell Lines

| Parameter | Value | Cell Lines | Source |

| IC50 Range | 0.3 - 4.5 µM | Panel of 13 commercial and primary GBM lines | |

| IC50 Range | 0.3 - 6 µM | Immortalized and primary GBM neural stem (GNS) cell lines | |

| Comparative Potency | Up to 440-fold more potent than temozolomide | Glioblastoma cell lines | |

| Comparative Potency | 6 to 200-fold more potent than carboplatin | Glioblastoma cell lines | |

| Selectivity | Up to 50-fold more specific for GBM vs. normal MRC5 lung fibroblasts | Glioblastoma cell lines | |

| Selectivity | Up to 23-fold more specific for GBM vs. normal astrocytes | Glioblastoma cell lines |

Table 2: Synergistic Effects with this compound in Glioblastoma Cell Lines

| Combination Agent | Effect | Magnitude of Enhancement | Source |

| Sulfasalazine (Glutathione Inhibitor) | Synergistic increase in cell death | Up to 93% increase | |

| ABCC1/2 Transporter Inhibitors | Enhanced anti-proliferative activity | 2 to 8-fold | |

| ABCC1/2 Inhibitors + Glutathione Synthesis Inhibitors | Markedly increased efficacy | Up to 472-fold | |

| 2-Deoxy-D-glucose (Glycolysis Inhibitor) | Synergistic proliferation arrest | Synergistic effects observed | |

| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation | Combination Index (CI) = 0.6 | |

| Temsirolimus (mTOR Inhibitor) | Synergistic effect on tumor cell growth and apoptosis | ~90% apoptotic cells with combination vs. 25% with this compound alone |

Mandatory Visualizations

Application Notes: Protocols for Administering PENAO in Subcutaneous Glioblastoma Xenografts

Introduction

PENAO (4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid) is an investigational small molecule showing significant promise as a therapeutic agent for glioblastoma (GBM).[1][2] As a mitochondrial-targeted inhibitor, this compound selectively disrupts cancer-specific metabolism, leading to potent anti-tumor effects.[1][2] These application notes provide detailed protocols for the administration of this compound in preclinical subcutaneous glioblastoma xenograft models, intended for researchers, scientists, and professionals in drug development.

This compound's primary mechanism of action involves binding to and inactivating the adenine nucleotide translocase (ANT) on the inner mitochondrial membrane.[2] This action blocks the delivery of ATP to mitochondria-bound hexokinase II, thereby inhibiting tumor glucose metabolism. Furthermore, this interaction triggers the mitochondrial permeability transition pore, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death. In vivo studies have demonstrated that this compound can cross the blood-brain barrier and significantly inhibit the growth of glioblastoma tumors in mouse models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma models.

Table 1: In Vivo Efficacy of this compound in Subcutaneous Glioblastoma Xenograft Models

| Dosage Regimen | Duration | Model | Key Outcomes | Reference |

| 1 mg/kg/day | 28 days | Subcutaneous Glioblastoma Xenografts (10 mice) | 8 partial and 2 complete tumor remissions. No signs of treatment toxicity observed. | |

| 3 mg/kg/day | Not Specified | Subcutaneous Glioblastoma Xenografts | Significant inhibition of tumor size (7 partial and 3 complete responses). Significant induction of tumor growth arrest (Ki67) and cell death (TUNEL). |

Table 2: In Vitro Anti-proliferative Activity of this compound in Glioblastoma

| Cell Lines | IC50 Range | Comparison | Key Findings | Reference |

| Panel of 13 glioblastoma cell lines (commercial and primary) | 0.3-4.5 µM | Up to 440-fold more potent than temozolomide. | Up to 50-fold more specific for glioblastoma cells than for normal MRC5 lung fibroblasts and 23-fold more specific than for normal astrocytes. | |

| Glioblastoma cell lines (immortalized and primary GNS) | 0.3-6 µM | - | This compound (0.3-5 µM) increased caspase 3 and 9 activity, indicative of intrinsic apoptosis. |

Table 3: Synergistic Effects in Combination with this compound

| Combination Agent | Effect | Mechanism/Rationale | Reference |

| Sulfasalazine (Glutathione inhibitor) | Up to 93% increase in cell death. | This compound induces cytotoxic ROS; inhibiting the glutathione system enhances this effect. | |

| Inhibitors of ABCC1/2 transporters and glutathione synthesis | Increased this compound efficacy by up to 472-fold. | This compound is a substrate for multidrug resistance proteins ABCC1 and ABCC2; inhibiting these transporters and glutathione synthesis enhances this compound's anti-proliferative activity. | |

| Dichloroacetate (DCA) | Synergistic inhibition of cell proliferation (CI = 0.6). | This compound blocks the oxygen consumption rate (OCR) while DCA inhibits glycolysis; their combination blocks both pathways simultaneously. |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Glioblastoma Xenografts

This protocol outlines the procedure for establishing patient-derived or cell-line-derived subcutaneous glioblastoma xenografts in immunocompromised mice.

Materials:

-

Glioblastoma cells (e.g., patient-derived GSCs or established cell lines)

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel or similar basement membrane matrix (optional)

-

Sterile PBS

-

Trypan Blue solution

-

Hemocytometer

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic agent

-

Animal clippers and surgical preparation solutions

Procedure:

-

Cell Preparation: Culture glioblastoma cells to the desired confluence. Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

-

Cell Suspension: Centrifuge the cells and resuspend the pellet in sterile, serum-free media or PBS to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take-rate. Keep the cell suspension on ice.

-

Animal Preparation: Anesthetize the mouse. Shave the fur on the flank (right or left) where the injection will be performed. Clean the injection site with an antiseptic solution.

-

Subcutaneous Injection: Gently lift the skin on the flank. Insert a 27-30 gauge needle into the subcutaneous space. Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

-

Monitoring: Monitor the animals regularly for tumor growth. Tumor palpation can begin 5-7 days post-injection. Begin caliper measurements once tumors are palpable and consistently measurable.

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound to mice bearing established subcutaneous glioblastoma xenografts.

Materials:

-

This compound compound

-

Sterile vehicle for reconstitution (e.g., sterile water, PBS, or as specified by the supplier)

-

Sterile syringes (1 mL) and needles (27-30 gauge) for subcutaneous administration

-

Analytical balance and appropriate weighing supplies

Procedure:

-

This compound Preparation: On the day of administration, prepare a fresh solution of this compound. Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the target dose (e.g., 1 mg/kg or 3 mg/kg). Reconstitute the this compound powder in the appropriate sterile vehicle to the desired stock concentration.

-

Dosing: Administer this compound via subcutaneous injection at a site distant from the tumor xenograft to avoid local effects on the tumor. Intravenous administration has also been reported as a viable route.

-

Treatment Schedule: Administer this compound daily (or as per the experimental design) for the specified duration (e.g., 28 days).

-

Control Group: The control group should receive an equivalent volume of the vehicle solution on the same schedule as the treatment group.

-

Animal Monitoring: Monitor the animals daily for any signs of treatment-related toxicity, such as weight loss, changes in behavior, or signs of distress.

Protocol 3: Tumor Volume Measurement

This protocol describes the standard method for monitoring tumor growth.

Materials:

-

Digital calipers

-

Animal scale

-

Data recording sheets

Procedure:

-

Measurement Frequency: Measure tumor dimensions 2-3 times per week once tumors are established.

-

Measurement Technique: Using digital calipers, measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.

-

Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width^2) / 2

-

Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

-

Endpoint Criteria: Define humane and experimental endpoints, such as maximum tumor size (e.g., >1500 mm³) or significant body weight loss (e.g., >20%), in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 4: Immunohistochemical Analysis (Ki67 and TUNEL)

This protocol provides an overview of tissue analysis to assess cell proliferation and apoptosis post-treatment.

Materials:

-

Tumor tissue harvested at the experimental endpoint

-

Formalin or other fixatives

-

Paraffin embedding reagents

-

Microtome

-

Primary antibodies (anti-Ki67, anti-cleaved caspase-3)

-

TUNEL assay kit

-

Secondary antibodies and detection reagents

-

Microscope

Procedure:

-

Tissue Harvest and Fixation: At the end of the study, euthanize the mice and carefully excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.

-

Processing and Sectioning: Process the fixed tissues and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on slides.

-

Ki67 Staining (Proliferation):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval as required for the anti-Ki67 antibody.

-

Block endogenous peroxidase and non-specific binding sites.

-

Incubate with the primary anti-Ki67 antibody.

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

-

TUNEL Staining (Apoptosis):

-

Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves deparaffinization, rehydration, proteinase K digestion, and incubation with the TdT reaction mixture.

-

Counterstain as needed.

-

-

Imaging and Analysis: Image the stained slides using a light or fluorescence microscope. Quantify the percentage of Ki67-positive cells or TUNEL-positive cells by counting cells in multiple high-power fields per tumor.

Visualizations

Caption: Mechanism of this compound-induced apoptosis in glioblastoma cells.

Caption: Workflow for subcutaneous glioblastoma xenograft studies with this compound.

References

Application Note: Determination of Anti-Proliferative Activity (IC50) of Penao

Introduction

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a substance in inhibiting a specific biological function.[1] In cancer research and drug development, determining the IC50 value of a novel compound is a fundamental step in assessing its potential as a therapeutic agent.[1] This value represents the concentration of a drug required to inhibit the proliferation of cancer cells by 50%. This document provides detailed protocols for determining the IC50 of a hypothetical anti-proliferative compound, "Penao," using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, it explores the PI3K/Akt signaling pathway, a frequently dysregulated cascade in cancer that represents a common target for anti-proliferative drugs.[2][3]

This compound's Putative Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and growth.[2] In many cancers, this pathway is overactive, leading to uncontrolled cell proliferation and reduced apoptosis. As illustrated in the diagram below, activation of receptor tyrosine kinases (RTKs) by growth factors triggers PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a docking site for the serine/threonine kinase Akt. Once recruited to the membrane, Akt is activated through phosphorylation and proceeds to modulate a host of downstream targets that collectively promote cell cycle progression and inhibit apoptosis. This compound is hypothesized to exert its anti-proliferative effects by inhibiting a key kinase in this pathway, thereby blocking downstream signaling and halting cell growth.

Experimental Protocols

Two robust and widely used methods for determining the anti-proliferative activity of a compound are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 to 100 µM.

-

Include a "vehicle control" (medium with the highest concentration of DMSO) and "no-cell" blank controls (medium only).

-

Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

-

Selected cancer cell lines

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

Cold 10% Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Remove the supernatant and wash the plates five times with slow-running tap water.

-

Allow the plates to air-dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on an orbital shaker for 10 minutes.

-

-

Measurement:

-

Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis and Presentation

1. Calculation of Percent Viability: The absorbance data is used to calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100